REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([N+:14]([O-])=O)=[C:7]([CH:9]2[O:13][CH2:12][CH2:11][O:10]2)[CH:8]=1.C(OCC)(=O)C>[Pt](=O)=O.O.O.O.C([O-])(=O)C.[Na+]>[O:10]1[CH2:11][CH2:12][O:13][CH:9]1[C:7]1[CH:8]=[C:3]([O:2][CH3:1])[CH:4]=[CH:5][C:6]=1[NH2:14] |f:3.4.5.6.7|
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
COC=1C=CC(=C(C1)C1OCCO1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
900 mg
|
Type
|
catalyst
|
Smiles
|
[Pt](=O)=O
|
Name
|
|
Quantity
|
700 mg
|
Type
|
catalyst
|
Smiles
|
O.O.O.C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then purged under N2 for at least 3 times, and H2
|
Type
|
ADDITION
|
Details
|
was introduced
|
Type
|
CUSTOM
|
Details
|
(purged 3 times)
|
Type
|
TEMPERATURE
|
Details
|
maintained at 52 psi for 3 hours
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was then filtered
|
Type
|
CUSTOM
|
Details
|
solvent was removed
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(OCC1)C1=C(N)C=CC(=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |